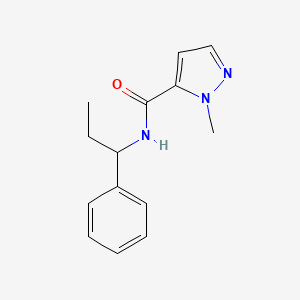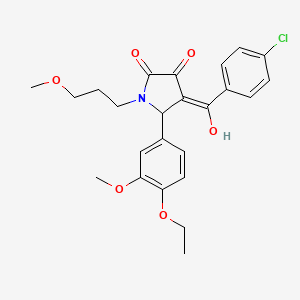![molecular formula C16H20IN3O3 B5416382 3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione](/img/structure/B5416382.png)
3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione, also known as iodixanol, is a nonionic, water-soluble contrast agent used in medical imaging. It is commonly used in X-ray computed tomography (CT) scans and angiography procedures. Iodixanol has a unique chemical structure that allows it to provide high-quality images with minimal side effects.
Mechanism of Action
Iodixanol works by increasing the contrast between different tissues in the body. It does this by absorbing X-rays differently than surrounding tissues. This allows for clearer images to be produced during medical imaging procedures.
Biochemical and Physiological Effects:
Iodixanol is a nonionic contrast agent, which means it has a low osmolality and does not cause significant changes in blood pressure or heart rate. It is also rapidly eliminated from the body through the kidneys, which reduces the risk of toxicity. However, some patients may experience mild side effects such as nausea, vomiting, and headache.
Advantages and Limitations for Lab Experiments
Iodixanol has several advantages for use in lab experiments. It is non-toxic, water-soluble, and has a low osmolality, which makes it ideal for use in cell culture and in vivo experiments. However, it is relatively expensive compared to other contrast agents and may not be suitable for all types of experiments.
Future Directions
There are several future directions for research involving 3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione. One area of interest is the development of new contrast agents with improved properties, such as increased solubility and lower toxicity. Another direction is the use of this compound in combination with other imaging techniques, such as magnetic resonance imaging (MRI) and positron emission tomography (PET), to improve the accuracy of medical imaging. Additionally, researchers are exploring the use of this compound in targeted drug delivery systems, where it could be used to deliver drugs directly to specific tissues or organs.
Synthesis Methods
Iodixanol is synthesized through a multistep process that involves the reaction of 5-iodo-2,4-dimethyl-1H-pyrrole-3-carboxylic acid with 1,2-bis(2-hydroxyethyl) piperazine. The resulting intermediate is then reacted with phosgene to form the final product.
Scientific Research Applications
Iodixanol has been extensively studied in the field of medical imaging. It is used to enhance the contrast of blood vessels and organs in CT scans and angiography procedures. Its unique chemical properties make it an ideal contrast agent for these procedures as it provides high-quality images with minimal side effects.
properties
IUPAC Name |
3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(4-iodophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20IN3O3/c17-12-1-3-13(4-2-12)20-15(22)11-14(16(20)23)19-7-5-18(6-8-19)9-10-21/h1-4,14,21H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIPFAHPXFIZEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2CC(=O)N(C2=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]leucinate](/img/structure/B5416300.png)
![4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5416307.png)
![N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide]](/img/structure/B5416319.png)
![7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5416327.png)

![{2-[2-(2,3-dihydronaphtho[2,3-b][1,4]dioxin-2-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5416338.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5416347.png)
![2-benzyl-6-chloro-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5416369.png)

![2-(1-{2-[(2-methylbenzyl)thio]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5416387.png)


![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B5416404.png)
![(3R)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide hydrochloride](/img/structure/B5416409.png)